molecular formula C18H16O5 B13926987 [2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid CAS No. 88598-78-1

[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid

Cat. No.: B13926987
CAS No.: 88598-78-1
M. Wt: 312.3 g/mol
InChI Key: LRZSUVXLJFBPNB-UHFFFAOYSA-N
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Description

2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid typically involves the coupling of an aryl halide with an arylboronic acid through a Suzuki reaction. This reaction is catalyzed by palladium in a basic environment, often using potassium carbonate as a base and tetra-butylammonium bromide as a phase-transfer catalyst . The reaction conditions are optimized to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave irradiation has also been explored to accelerate the reaction while maintaining high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which 2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid exerts its effects involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-2-methylpropanedioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Properties

CAS No.

88598-78-1

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]propanedioic acid

InChI

InChI=1S/C18H16O5/c1-18(16(20)21,17(22)23)11-15(19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

LRZSUVXLJFBPNB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

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